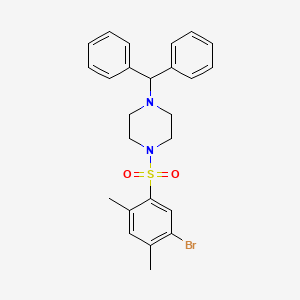
1-Benzhydryl-4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine is a complex organic compound with a unique structure that combines a benzhydryl group, a brominated dimethylphenyl group, and a sulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Preparation of 5-bromo-2,4-dimethylbenzenesulfonyl chloride: This can be achieved by reacting 5-bromo-2,4-dimethylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the sulfonylpiperazine intermediate: The sulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the sulfonylpiperazine intermediate.
Introduction of the benzhydryl group: Finally, the benzhydryl group is introduced through a nucleophilic substitution reaction using benzhydryl chloride and the sulfonylpiperazine intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Benzhydryl-4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance the compound’s binding affinity to certain receptors, while the sulfonylpiperazine moiety can modulate the compound’s overall pharmacokinetic properties. The brominated phenyl group may also play a role in the compound’s biological activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-4-(5-bromo-2-thienyl)sulfonylpiperazine: Similar structure but with a thienyl group instead of a dimethylphenyl group.
1-Benzhydryl-4-(5-chloro-2,4-dimethylphenyl)sulfonylpiperazine: Similar structure but with a chlorine atom instead of a bromine atom.
1-Benzhydryl-4-(5-bromo-2,4-dimethylphenyl)sulfonylmorpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-Benzhydryl-4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzhydryl group enhances its lipophilicity, while the sulfonylpiperazine moiety provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-benzhydryl-4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2S/c1-19-17-20(2)24(18-23(19)26)31(29,30)28-15-13-27(14-16-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,17-18,25H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKGRQBPEHLWMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














